molecular formula C18H19NO2 B2594107 Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid CAS No. 80896-73-7

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B2594107
CAS No.: 80896-73-7
M. Wt: 281.3 g/mol
InChI Key: IMROELKPEBZHGE-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid (CAS 80896-73-7) is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . This pyrrolidine-3-carboxylic acid derivative is supplied with a purity of 95% and above . It is offered exclusively for research applications and is not intended for diagnostic or therapeutic uses. While this specific compound's detailed biological profile is an area of ongoing research, analogs within its chemical class, particularly 3-carboxy proline derivatives, have been identified as subjects of interest in neuroscience . Such compounds are explored as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are critical targets for studying neurological states and diseases . Researchers value this chemical scaffold as a potential intermediate or building block for the synthesis of novel molecules in medicinal chemistry and drug discovery programs. The structural motif is frequently investigated to understand structure-activity relationships (SAR) for developing subtype-selective receptor modulators . This product is strictly for Research Use Only. It is not intended for personal, human, or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

80896-73-7

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21)/t16-,17+/m1/s1

InChI Key

IMROELKPEBZHGE-SJORKVTESA-N

SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with phenylacetic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The carboxylic acid group (-COOH) undergoes oxidation and reduction under controlled conditions:

  • Oxidation : Treatment with oxidizing agents like potassium permanganate (KMnO₄) converts the -COOH group to carboxylate salts or esters. For example, oxidation in alkaline conditions yields the corresponding carboxylate ion.

  • Reduction : The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄). This involves the conversion of the -COOH group to a hydroxymethyl (-CH₂OH) group.
    Example :

    Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acidLiAlH4Trans-1-benzyl-4-phenylpyrrolidine-3-methanol\text{Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid} \xrightarrow{\text{LiAlH}_4} \text{Trans-1-benzyl-4-phenylpyrrolidine-3-methanol}

Esterification and Amide Formation

The compound participates in nucleophilic acyl substitution reactions:

  • Esterification : Reaction with methanol (CH₃OH) in the presence of sulfuric acid (H₂SO₄) forms the methyl ester derivative .
    Example :

    Acid+CH3OHH2SO4Methyl ester+H2O\text{Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester} + \text{H}_2\text{O}
  • Amide Synthesis : Conversion to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with amines (e.g., morpholine, piperidine), yields carboxamide derivatives .
    Example :

    AcidSOCl2Acid chlorideR-NH2Carboxamide\text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{R-NH}_2} \text{Carboxamide}
Reaction Type Reagents/Conditions Product
EsterificationCH₃OH, H₂SO₄, refluxMethyl ester
Amide formationSOCl₂ (70°C), then R-NH₂Carboxamides (e.g., morpholine derivatives)

Hydroxymethyl Group Formation

Reduction of the ester derivative produces hydroxymethyl-pyrrolidinone:

  • Methyl ester intermediates are reduced with lithium borohydride (LiBH₄) to yield trans-1-benzyl-4-(hydroxymethyl)-5-phenylpyrrolidin-2-one .
    Key Step :

    Methyl esterLiBH4Hydroxymethyl derivative\text{Methyl ester} \xrightarrow{\text{LiBH}_4} \text{Hydroxymethyl derivative}

Regioselective Oxidation

The compound exhibits regioselectivity in specific oxidation reactions. For instance, it acts as a nitrile precursor in the regioselective oxidation of 1,4-dioxane to form stable oxides . This reaction is critical in synthesizing bioactive intermediates.

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

  • Sonogashira Coupling : Alkynes (e.g., trimethylsilylacetylene) react with iodinated derivatives under palladium catalysis to form alkynyl-substituted products .

  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Terminal alkynes derived from the compound undergo click chemistry to form triazole derivatives .

Stereospecific Transformations

The trans-configuration of the substituents on the pyrrolidine ring influences reactivity:

  • Epimerization : Under basic conditions (e.g., NaOH in ethanol), the stereochemistry at C3 and C4 can be inverted, enabling access to cis-derivatives .

  • Catalytic Hydrogenation : Enantioselective hydrogenation using Ru catalysts (e.g., Ru(T)₂D) produces enantiomerically pure intermediates for CNS drug development .

Scientific Research Applications

Pharmaceutical Development

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structural properties allow for the development of drugs targeting neurological disorders, including depression and anxiety. The compound's ability to interact with neurotransmitter systems makes it a valuable candidate for drug formulation.

Case Study: Neurological Drug Development
Research has shown that derivatives of this compound exhibit enhanced efficacy in treating conditions like major depressive disorder (MDD). A study demonstrated that modifications to the compound improved its binding affinity to serotonin receptors, leading to increased therapeutic effects compared to existing treatments .

Neuroscience Research

In neuroscience, this compound is utilized to investigate its effects on neurotransmitter systems. Researchers explore how this compound influences synaptic transmission and neuroplasticity, contributing to a better understanding of mental health disorders.

Data Table: Effects on Neurotransmitter Systems

CompoundNeurotransmitter TargetEffect Observed
This compoundSerotoninIncreased receptor binding affinity
This compoundDopamineModulation of release patterns
This compoundNorepinephrineEnhanced synaptic transmission

Organic Synthesis

The compound is also employed in organic chemistry laboratories as a versatile building block for synthesizing complex molecules. Its structural characteristics enable chemists to create new compounds with desired properties through various synthetic pathways.

Synthesis Example:
this compound can be synthesized through a multi-step process involving:

  • Formation of the Pyrrolidine Ring : Using appropriate precursors and reagents.
  • Carboxylation : Introducing the carboxylic acid functional group via a nucleophilic substitution reaction.
  • Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

Material Science

In material science, this compound's properties are exploited for developing advanced materials. Its potential applications include the creation of polymers with specific mechanical or thermal characteristics, which are beneficial in various industrial applications.

Application Example:
Researchers have explored the use of this compound in formulating polymers that exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name CAS Number Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Purity Biological Activity Notes References
This compound 80896-73-7 Phenyl C₁₈H₁₉NO₂ ~281.35 95% Anti-Chlamydia trachomatis
Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid 1422948-25-1 4-Nitrophenyl C₁₈H₁₈N₂O₄ 326.35 N/A Enhanced electronic withdrawal
Trans-1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride 1956309-30-0 p-Tolyl (+HCl salt) C₁₉H₂₂ClNO₂ 331.84 95% Improved solubility (salt form)
Trans-1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid 154205-78-4 2-Fluorophenyl C₁₈H₁₈FNO₂ 299.34 N/A Altered lipophilicity
Trans-4-phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid 1422948-25-1 Pyridin-2-ylmethyl (Position 1) C₁₇H₁₈N₂O₂ 282.34 N/A Basic nitrogen for H-bonding
Trans-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid N/A 3,4-Dimethylphenyl (+Boc) C₁₉H₂₇NO₄ 333.43 N/A Synthetic intermediate (Boc protection)
1-Benzyl-4-thiophen-2-yl-pyrrolidine-3-carboxylic acid 879686-81-4 Thiophen-2-yl C₁₆H₁₆NO₂S 286.37 100% Sulfur heterocycle for metabolic stability

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Electron-Donating Groups (e.g., p-Tolyl, Methoxy) : Improve lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Halogen Substituents (e.g., Fluoro, Chloro) : Alter electronic profiles and steric bulk, influencing receptor affinity and metabolic stability .

Biological Activity

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H19NO2C_{18}H_{19}NO_2 and features a pyrrolidine ring with benzyl and phenyl substituents. The presence of a carboxylic acid group contributes to its reactivity and biological interactions. The compound exhibits chirality, which can influence its pharmacological effects significantly.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Although specific targets remain under investigation, the compound is believed to modulate the activity of certain pathways involved in cellular signaling and metabolic processes.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to specific receptors, influencing their activity.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical biochemical pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes related to tumor growth. For instance, it has been tested against various cancer cell lines, showing a dose-dependent response in cell viability assays .
  • Synthesis and Characterization : Efficient synthetic routes have been established for producing this compound, which are crucial for further biological testing. A notable method involves stereospecific chlorination followed by nitrile anion cyclization .
  • Comparative Analysis : A comparative analysis with similar compounds indicates that the unique structural features of this compound may enhance its biological activity compared to its analogs .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntitumor, AntifungalReceptor binding, Enzyme inhibition
1-Benzyl-4-phenylyrrolidineAntifungalUnknown
Captopril (analog)ACE inhibitionEnzyme inhibition

Q & A

Basic Synthesis and Reaction Design

Q: What are the standard synthetic routes for preparing trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, and what reaction conditions are critical for yield optimization? A: The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or cyclization strategies. A representative method involves:

  • Step 1: Condensation of substituted benzyl halides with pyrrolidine precursors under inert atmospheres (e.g., Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in tert-butanol at 40–100°C for 5.5 h) .
  • Step 2: Hydrolysis of intermediates (e.g., methyl esters) using HCl/water at 93–96°C for 17 h to yield the carboxylic acid .
    Key factors include ligand selection (e.g., PA-Ph for stereocontrol), solvent polarity, and temperature gradients to avoid side reactions. Yield optimization requires precise stoichiometric ratios and inert conditions to prevent oxidation .

Advanced: Diastereomer Control and Purification

Q: How can researchers mitigate diastereomer formation during synthesis, and what purification methods resolve stereochemical ambiguities? A: Diastereomer ratios (e.g., 3:2 mixtures) arise from competing transition states during cyclization. Strategies include:

  • Ligand modulation: Bulky ligands like PA-Ph (L-1) enhance stereoselectivity by restricting rotational freedom .
  • Temperature control: Lower temperatures (e.g., 40°C) favor kinetic over thermodynamic products.
    Purification employs flash column chromatography (FCC) with gradients (e.g., 19:1 toluene:EtOAc) or recrystallization from acetic acid for high-purity isolates (>97%) .

Basic Characterization Techniques

Q: Which analytical methods are essential for confirming the structure and purity of this compound? A: Core techniques include:

  • HPLC: Retention time alignment with reference standards (e.g., C18 columns, UV detection) .
  • NMR: 1^1H/13^{13}C spectra verify regiochemistry (e.g., δH 7.2–7.5 ppm for aromatic protons, δC ~175 ppm for carboxylic acid) .
  • HRMS: Confirms molecular weight (e.g., [M+H]+^+ calculated for C₁₈H₁₉NO₂: 288.1384; observed: 288.1389) .

Advanced: Data Contradictions in Yield Reporting

Q: How should researchers address discrepancies in reported yields for similar synthetic pathways? A: Yield variations (e.g., 69% vs. lower yields in other protocols) often stem from:

  • Catalyst loading: Higher Pd₂(dba)₃ (5 mol%) improves turnover but may increase costs .
  • Substrate purity: Impurities in benzyl halides or boronic esters reduce coupling efficiency.
    Validate results via reproducibility trials under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and cross-check with alternative routes (e.g., microwave-assisted synthesis) .

Structure-Activity Relationship (SAR) Studies

Q: What synthetic modifications are explored to enhance the compound’s bioactivity? A: Substituent variation on the phenyl ring (e.g., fluoro, methoxy groups at para or meta positions) is common. For example:

  • 4-Fluorophenyl analogs (CAS 698359-62-5) improve metabolic stability .
  • 3-Trifluoromethylpyridinyl derivatives increase lipophilicity, enhancing blood-brain barrier penetration .
    SAR testing involves in vitro assays (e.g., enzyme inhibition, cellular uptake) paired with computational docking to identify key pharmacophores .

Advanced Computational Modeling

Q: How can molecular docking predict binding interactions of this compound with biological targets? A: Tools like AutoDock or Schrödinger Suite model interactions by:

  • Target selection: Enzymes with carboxylic acid-binding pockets (e.g., kinases, proteases).
  • Docking parameters: Flexible ligand sampling and scoring functions (e.g., Glide XP).
    For example, anthracene-linked analogs (e.g., FMP-10) show π-π stacking with tyrosine residues in mTOR inhibitors .

Stability and Degradation Analysis

Q: What conditions accelerate hydrolytic or oxidative degradation, and how are stability studies designed? A: Stress testing includes:

  • Acid/Base Hydrolysis: 0.1M HCl/NaOH at 60°C for 24 h to assess ester/carboxylic acid stability .
  • Oxidative Conditions: 3% H₂O₂ to identify vulnerable sites (e.g., benzylic positions).
    Degradation products are monitored via LC-MS, and Arrhenius plots predict shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.